molecular formula C17H22Cl2N2O4 B13868187 1-tert-Butyl 4-(3,5-dichlorobenzyl) piperazine-1,4-dicarboxylate

1-tert-Butyl 4-(3,5-dichlorobenzyl) piperazine-1,4-dicarboxylate

Katalognummer: B13868187
Molekulargewicht: 389.3 g/mol
InChI-Schlüssel: VXJDRPNZKQKEGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-tert-Butyl 4-(3,5-dichlorobenzyl) piperazine-1,4-dicarboxylate is a synthetic organic compound that belongs to the piperazine family Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development

Vorbereitungsmethoden

The synthesis of 1-tert-Butyl 4-(3,5-dichlorobenzyl) piperazine-1,4-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Piperazine Core: The piperazine ring is formed through the reaction of ethylenediamine with diethyl oxalate, followed by cyclization.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the 3,5-Dichlorobenzyl Group: The 3,5-dichlorobenzyl group is attached through a nucleophilic substitution reaction using 3,5-dichlorobenzyl chloride.

    Formation of the Dicarboxylate Ester: The final step involves the esterification of the piperazine ring with di-tert-butyl dicarbonate (Boc2O) to form the dicarboxylate ester.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Analyse Chemischer Reaktionen

1-tert-Butyl 4-(3,5-dichlorobenzyl) piperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety, using nucleophiles such as amines or thiols.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Wissenschaftliche Forschungsanwendungen

1-tert-Butyl 4-(3,5-dichlorobenzyl) piperazine-1,4-dicarboxylate has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-tert-Butyl 4-(3,5-dichlorobenzyl) piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Receptors: It may bind to specific receptors on the cell surface, modulating signal transduction pathways.

    Inhibition of Enzymes: The compound can inhibit the activity of certain enzymes, leading to altered metabolic processes.

    Interaction with DNA/RNA: It may interact with nucleic acids, affecting gene expression and protein synthesis.

These interactions result in various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

1-tert-Butyl 4-(3,5-dichlorobenzyl) piperazine-1,4-dicarboxylate can be compared with other similar compounds, such as:

    tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound has similar structural features but differs in the substituent groups, leading to different biological activities.

    tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another piperazine derivative with distinct functional groups, resulting in unique chemical and biological properties.

    tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound is used as an intermediate in the synthesis of biologically active molecules like crizotinib.

The uniqueness of this compound lies in its specific substituent groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C17H22Cl2N2O4

Molekulargewicht

389.3 g/mol

IUPAC-Name

4-O-tert-butyl 1-O-[(3,5-dichlorophenyl)methyl] piperazine-1,4-dicarboxylate

InChI

InChI=1S/C17H22Cl2N2O4/c1-17(2,3)25-16(23)21-6-4-20(5-7-21)15(22)24-11-12-8-13(18)10-14(19)9-12/h8-10H,4-7,11H2,1-3H3

InChI-Schlüssel

VXJDRPNZKQKEGD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.